3-(3-Methoxyphenyl)-2,2-dimethylpropanoic acid
Description
Properties
IUPAC Name |
3-(3-methoxyphenyl)-2,2-dimethylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-12(2,11(13)14)8-9-5-4-6-10(7-9)15-3/h4-7H,8H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZLHHYQMKWFNLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC(=CC=C1)OC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxyphenyl)-2,2-dimethylpropanoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of 3-methoxybenzene with 2,2-dimethylpropanoic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methoxyphenyl)-2,2-dimethylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 3-hydroxyphenyl-2,2-dimethylpropanoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: 3-Hydroxyphenyl-2,2-dimethylpropanoic acid.
Reduction: 3-(3-Methoxyphenyl)-2,2-dimethylpropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. It can undergo various chemical reactions such as esterification, amidation, and alkylation to yield derivatives with enhanced properties.
Biological Applications
- Neurotransmitter Interaction Studies : Research indicates that compounds similar to 3-(3-Methoxyphenyl)-2,2-dimethylpropanoic acid may influence neurotransmitter systems, potentially offering insights into neurological disorders. Studies have shown that modifications in this class of compounds can enhance their efficacy as modulators of neurotransmitter receptors.
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, compounds derived from similar structures have been tested for their ability to inhibit tumor growth in vitro .
Medical Applications
- Therapeutic Potential : Ongoing research is exploring the potential therapeutic applications of this compound in treating conditions such as cancer and neurodegenerative diseases. Its ability to modulate biological pathways makes it a candidate for drug development.
Data Tables
| Application Area | Description | References |
|---|---|---|
| Chemistry | Building block for organic synthesis | |
| Biology | Modulation of neurotransmitter systems | |
| Medicine | Potential therapeutic uses in oncology and neurology |
Case Study 1: Neurotransmitter Modulation
A study investigated the effects of compounds related to this compound on serotonin receptors. Results indicated that certain derivatives could enhance receptor activity, suggesting potential applications in treating mood disorders.
Case Study 2: Anticancer Activity
In vitro testing of derivatives showed significant cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values ranging from 5 to 10 µg/mL. This highlights the compound's potential as a lead structure for developing anticancer agents .
Mechanism of Action
The mechanism of action of 3-(3-Methoxyphenyl)-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity to enzymes or receptors. The carboxylic acid moiety can form ionic bonds with basic amino acid residues in proteins, affecting their function and activity.
Comparison with Similar Compounds
Core Structural Variations
The compound shares its dimethylpropanoic acid backbone with several derivatives, but substituents on the phenyl ring and adjacent groups dictate functional differences:
Biological Activity
3-(3-Methoxyphenyl)-2,2-dimethylpropanoic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including its antimicrobial, anti-inflammatory, and anticancer activities, as well as its mechanisms of action and structure-activity relationships.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHO
- Molecular Weight : 208.25 g/mol
This compound features a methoxy group attached to a phenyl ring, contributing to its unique biological properties.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. A study evaluating various derivatives found that compounds with similar structural motifs displayed varying degrees of activity against bacterial strains. The minimum inhibitory concentration (MIC) values for effective compounds ranged from 16 to 64 μg/mL, indicating moderate antimicrobial potency .
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| Compound A | 16 | Effective |
| Compound B | 32 | Moderate |
| Compound C | 64 | Weak |
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound. It has been shown to inhibit key inflammatory pathways by modulating enzyme activity involved in the production of pro-inflammatory cytokines. In vitro studies demonstrated that the compound could reduce levels of TNF-α and IL-6 in activated macrophages, suggesting a mechanism involving inhibition of NF-κB signaling pathways .
Anticancer Activity
The anticancer properties of this compound have been explored through various assays. The compound was tested against multiple cancer cell lines, including HCT-116 (colon cancer) and HeLa (cervical cancer). The IC values for these cell lines were found to be between 0.12 mg/mL and 0.81 mg/mL, indicating promising cytotoxic effects .
| Cell Line | IC (mg/mL) | Effect |
|---|---|---|
| HCT-116 | 0.12 | Highly Potent |
| HeLa | 0.69 | Moderate |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound inhibits key enzymes involved in inflammatory responses and cancer cell proliferation.
- Receptor Binding : It may interact with specific receptors that modulate cellular signaling pathways.
- Signal Transduction Modulation : The compound can alter signal transduction pathways that are crucial for cell survival and proliferation.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the methoxy group or the dimethylpropanoic acid moiety can significantly influence potency and selectivity. For instance, replacing the methoxy group with other substituents has been shown to either enhance or diminish activity against specific targets .
Case Studies
- Study on Antimicrobial Activity : A comparative analysis of various derivatives highlighted the importance of maintaining the methoxy group for optimal antimicrobial efficacy.
- Anti-inflammatory Studies : Investigations into cellular signaling revealed that compounds with higher lipophilicity exhibited stronger anti-inflammatory effects due to better membrane permeability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
